[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Description
[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a pyridazinone derivative characterized by a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetic acid moiety at position 1. Its molecular formula is C₁₂H₉ClN₂O₃, with a molecular weight of 264.67 g/mol . The compound is synthesized via N-alkylation reactions, often involving ethyl bromoacetate and subsequent hydrolysis or functionalization steps .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)10-5-6-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPNRKBUSYBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333181 | |
| Record name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70751-12-1 | |
| Record name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the condensation of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone derivative. The final step involves hydrolysis of the ester group to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
One notable synthesis method involves the condensation of a suitable hydrazine derivative with a substituted aromatic aldehyde followed by cyclization to form the pyridazine structure. This process is detailed in various publications where different reaction conditions and catalysts are explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The mechanism of action appears to involve modulation of cytokine production and inhibition of inflammatory mediators.
Table 2: Biological Activities
| Activity Type | Target Organisms/Conditions | Observed Effect |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition |
| Anti-inflammatory | In vitro models | Reduction in cytokine levels |
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anti-inflammatory applications. Preliminary studies suggest its utility in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines.
Case Study: Cancer Cell Line Testing
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing promising results that warrant further investigation into its mechanisms and efficacy as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is part of a broader class of pyridazinone derivatives modified at positions 3 and 4. Key structural analogues include:
Key Observations :
- Halogen Substitution: Fluorine substitution (4-F or 2-F) reduces molecular weight compared to chlorine derivatives due to fluorine’s lower atomic mass.
- Methoxy Substitution: Methoxy groups increase polarity and may alter pharmacokinetic profiles. For example, the 4-methoxy derivative (C₁₃H₁₂N₂O₄) shows reduced solubility in nonpolar solvents compared to chlorinated analogues .
- Positional Isomerism : The 2-chlorophenyl isomer (CAS: 1239773-56-8) shares the same molecular formula as the 4-chloro derivative but differs in spatial arrangement, which may influence receptor binding .
Pharmacological Activity Comparisons
Acetylcholinesterase (AChE) Inhibition :
- The 4-chlorophenyl derivative demonstrated moderate AChE inhibition (IC₅₀ ~10 μM) in studies, while the 4-methoxy analogue showed reduced activity (IC₅₀ >50 μM), suggesting halogenated aryl groups enhance enzyme binding .
- Piperazinyl-substituted derivatives (e.g., ethyl 2-[3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl]acetate) exhibited stronger inhibition (IC₅₀ ~2 μM), highlighting the role of bulky substituents in improving affinity .
Anti-Inflammatory Activity :
- This compound derivatives showed comparable anti-inflammatory activity to ML 3000 (a pyrrolizine-acetic acid derivative), with reduced gastrointestinal toxicity in rodent models .
- Thioamide derivatives (e.g., N-(4-bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetamide) exhibited enhanced cyclooxygenase (COX) inhibition, suggesting sulfur-containing moieties improve target engagement .
Biological Activity
Overview
[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a pyridazine derivative characterized by the presence of a 4-chlorophenyl substituent and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₉ClN₂O₃
- Molecular Weight : 264.67 g/mol
- IUPAC Name : 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid
- CAS Number : 70751-12-1
The structural features of this compound enhance its lipophilicity and electronic properties, making it a candidate for various biological applications.
Anticancer Properties
Research into the anticancer potential of this compound has shown promising results. While specific studies directly involving this compound remain limited, related pyridazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 6l | A549 | 0.46 | Induces apoptosis via mitochondrial pathways |
| 3a | MCF-7 | 24.74 | Inhibits thymidylate synthase |
| 4 | HepG2 | 1.63 | EGFR inhibition |
The compound's ability to induce apoptosis in cancer cells suggests that it may act through mechanisms involving the modulation of apoptotic pathways, such as increasing pro-apoptotic proteins and decreasing anti-apoptotic factors like Bcl-2 .
Antibacterial and Antifungal Activity
Pyridazine derivatives have been recognized for their antibacterial and antifungal activities. Although specific data on this compound is sparse, related compounds have shown efficacy against both gram-positive and gram-negative bacteria, as well as various fungal strains.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to therapeutic effects. For example, the compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
Case Studies
- In Vitro Studies on Cancer Cells :
- Comparative Analysis with Other Compounds :
Q & A
Q. What are the key synthetic routes for preparing [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, and how can intermediates be characterized?
The compound is typically synthesized via hydrolysis of ester precursors. For example, ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate can be hydrolyzed under alkaline conditions (e.g., NaOH/EtOH) to yield the acetic acid derivative . Key intermediates are characterized using -NMR, -NMR, and IR spectroscopy. For instance, -NMR signals for the pyridazinone ring protons appear at δ 6.69 (s, 1H), and the acetic acid moiety resonates as a singlet near δ 4.91 (2H) .
Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure?
- NMR : -NMR confirms substituent positions (e.g., 4-chlorophenyl protons at δ 7.16–7.25) and acetic acid integration .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, such as the pyridazinone ring’s C=O bond (~1.22 Å) and the chlorophenyl ring’s planar geometry .
- IR : Stretching vibrations for C=O (pyridazinone) appear at ~1660 cm, and O–H (carboxylic acid) at ~2500–3300 cm .
Q. How can researchers assess the compound’s solubility and purity for biological assays?
Q. What storage conditions are recommended to maintain stability?
Store at room temperature in airtight containers under inert gas (N) to prevent oxidation or hydrolysis. Avoid exposure to light, as pyridazinone derivatives are prone to photodegradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >90% .
- Workflow : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and isolate via recrystallization (ethanol/water) .
Q. How can contradictory spectral data or crystal structures be resolved?
- Dynamic NMR : Resolve tautomerism in pyridazinone rings by analyzing temperature-dependent -NMR shifts .
- DFT calculations : Compare computed IR/Raman spectra with experimental data to validate structural assignments .
- Crystallographic refinement : Use SHELX software to resolve disorder in chlorophenyl substituents .
Q. What strategies address inconsistencies in reported biological activities?
- SAR studies : Modify the acetic acid moiety (e.g., methyl ester vs. free acid) to evaluate impact on activity. For example, ester derivatives may show enhanced cell permeability but reduced target binding .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
- Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., cyclooxygenase-2). The chlorophenyl group often occupies hydrophobic pockets .
- ADMET prediction : Apply QikProp to optimize logP (aim for 1–3) and reduce hERG inhibition risk .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
